Chemotactic Domain of Elastin

Chemotaxis Inflammation Monocyte Recruitment

Heterogeneous elastin digests introduce unacceptable variability in chemotaxis assays. VGVAPG is the defined hexapeptide (Val-Gly-Val-Ala-Pro-Gly) that eliminates this confound, delivering reproducible, EBP-mediated directional migration data. • Pure chemoattractant - functionally distinct from chemokinetic peptides (YGVG, GLVPG); optimal activity at ~10⁻⁸ M. • Cell-type selectivity for monocytes & fibroblasts avoids the broad leukocyte recruitment of fMLP, reducing noise in mixed-population studies. • Full ERC engagement: binds EBP, galectin-3, and integrin αvβ3 - essential for cancer invasion/metastasis models where VAPG and AGVPGLGVG fail. • Validated antithrombotic probe: ~30% platelet coverage reduction vs. scrambled control in perfusion assays.

Molecular Formula C22H38N6O7
Molecular Weight 498.6 g/mol
CAS No. 92899-39-3
Cat. No. B1345612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChemotactic Domain of Elastin
CAS92899-39-3
SynonymsVal-Gly-Ala-Pro-Gly
valyl-glycyl-valyl-alanyl-prolyl-glycine
VGVAPG
Molecular FormulaC22H38N6O7
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N
InChIInChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1
InChIKeyRLCSROTYKMPBDL-USJZOSNVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VGVAPG: Defined Matrikine


Chemotactic Domain of Elastin, designated by CAS 92899-39-3, corresponds to the defined hexapeptide sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG), a repeating motif derived from the hydrophobic domains of tropoelastin [1]. This sequence functions as a canonical matrikine — a bioactive peptide fragment released upon proteolytic degradation of the extracellular matrix protein elastin [2]. VGVAPG exerts its primary biological activity through high-affinity binding to the 67 kDa elastin-binding protein (EBP), a key component of the cell surface elastin receptor complex, thereby transducing intracellular signals that regulate directed cell migration, proliferation, and protease expression [3].

VGVAPG Substitution Limitations


The biological activity of elastin-derived peptides (EDPs) is exquisitely sequence-dependent, with even single-residue truncations or permutations yielding fundamentally distinct functional profiles. While heterogeneous elastin digests such as kappa-elastin contain a complex mixture of peptide fragments with varying activities, the defined VGVAPG hexapeptide engages specific, well-characterized receptor systems — primarily the 67 kDa EBP — to elicit predictable and reproducible cellular responses [1]. Crucially, the deletion of the N-terminal valine residue transforms VGVAPG from a pure chemoattractant into a peptide with chemokinetic activity, fundamentally altering the mode of cell motility induction [2]. Similarly, related elastin peptides such as GFGVG, AGVPGLGVG, and VAPG demonstrate divergent receptor binding profiles, potency ranges, and functional outcomes that preclude their interchangeable use in assays requiring precise pathway interrogation [3].

VGVAPG vs. Key Analogs


Monocyte Chemotaxis vs. fMLP

VGVAPG demonstrates potent chemotactic activity for human peripheral blood monocytes with maximal migration occurring at an optimal concentration of approximately 10⁻⁸ M. At this concentration, the chemotactic response to VGVAPG was approximately half (≥50%) of the maximal response elicited by saturating concentrations of the potent bacterial chemoattractant fMLP, a well-established positive control in leukocyte migration assays [1]. Notably, VGVAPG selectively recruits fibroblasts and monocytes, but fails to induce chemotaxis in neutrophils, unlike fMLP which is a potent neutrophil chemoattractant, thereby distinguishing its target cell profile from other inflammatory chemoattractants [1].

Chemotaxis Inflammation Monocyte Recruitment

Receptor Binding vs. GFGVG & VAPG

The biological activity of VGVAPG is fundamentally distinct from closely related elastin-derived sequences due to critical differences in receptor binding profiles. VGVAPG engages three cell surface receptors: the 67 kDa elastin-binding protein (EBP), galectin-3, and integrin αvβ3 [1]. In contrast, the shorter pentapeptide VAPG, which lacks the N-terminal valine, binds only galectin-3 and integrin αvβ3, but does not interact with EBP, resulting in altered downstream signaling and reduced chemotactic potency in certain cellular contexts [1]. Furthermore, deletion of the N-terminal valine from VGVAPG or its analog GFGVG yields peptides (GVAPG and FGVG, respectively) that exhibit chemokinetic rather than pure chemotactic activity, with chemotactic indices of 0.66 at 10⁻¹⁰ M for GVAPG and 0.86 at 10⁻⁹ M for VGAPG, representing a qualitative shift in the mode of cell motility induction [2].

Structure-Activity Relationship Receptor Binding Cell Migration

Pro-Invasive Mediators vs. AGVPGLGVG

Among elastin-derived peptides, VGVAPG is recognized as the canonical matrikine that harbors the XGXXPG consensus pattern essential for interaction with the elastin receptor complex [1]. Comparative evolutionary analysis reveals that the nonapeptide AGVPGLGVG (AG-9) is more highly conserved across mammalian species than the VGVAPG hexapeptide (VG-6) [2]. Experimental evidence demonstrates that while VGVAPG, AGVPGLGVG, and AGVPGFGVG all possess chemotactic activity toward fibroblasts, their functional properties diverge in tumor biology contexts. Specifically, VGVAPG and kappa-elastin stimulate Hsp90, pro-MMP-2, and uPA secretion within 6 hours, whereas AGVPGLGVG and the unrelated peptide GRKRK show no effect on these pro-invasive mediators, indicating that not all elastin-derived sequences with the XGXXPG motif are functionally equivalent in tumor progression models [3].

Cancer Metastasis Matrikine Conserved Sequence

In Vivo Antithrombotic Activity

VGVAPG exerts a quantifiable inhibitory effect on platelet thrombus formation that distinguishes it from inactive control peptides. In an in vitro perfusion assay using whole blood flowed over a collagen matrix, treatment with VGVAPG decreased the area covered by adherent platelets by approximately 30% compared with a scrambled peptide control at 150 seconds of perfusion (27.0% ± 3.7% versus 38.7% ± 4.5% platelet coverage area) [1]. Furthermore, in an in vivo mouse model of thrombosis, both kappa-elastin and the defined VGVAPG hexapeptide significantly prolonged the time to complete arteriole occlusion and increased tail bleeding times, demonstrating that the isolated VGVAPG sequence recapitulates the antithrombotic activity observed with heterogeneous elastin peptide mixtures [1].

Thrombosis Platelet Function In Vivo Model

Anti-Elastin Antibody Neutralization

The chemotactic activity of VGVAPG can be specifically and quantitatively ablated, providing a critical experimental control for confirming mechanism-based effects. Incubation of VGVAPG with monospecific anti-elastin antibodies completely abolished its chemotactic activity toward fibroblasts, whereas the same antibodies had no effect on the chemotactic activity of platelet-derived growth factor (PDGF), another potent fibroblast chemoattractant [1]. Conversely, anti-PDGF antibodies neutralized PDGF-induced chemotaxis but did not affect VGVAPG-mediated migration. This reciprocal antibody neutralization pattern unequivocally demonstrates that VGVAPG-induced chemotaxis operates through a pathway distinct from PDGF receptor signaling, enabling researchers to experimentally isolate elastin receptor complex-mediated migration from growth factor receptor-mediated migration in complex biological systems [1].

Antibody Neutralization Chemotaxis Specificity Control

Chemotaxis vs. Chemokinesis Profiles

Not all elastolytic fragments possess equivalent functional properties. Comprehensive analysis of elastin digests identified two new peptides, YGVG and GLVPG, which exhibit chemokinetic (enhancement of random motility) but not directional chemotactic activity, in contrast to the well-characterized chemoattractant hexapeptide VGVAPG [1]. Within this family, FGVG demonstrates a higher chemotactic index than YGVG (chemotactic indices of 0.62 and 0.49, respectively, at 10⁻¹¹ M) and uniquely exhibits both chemotactic and chemokinetic properties [1]. This functional stratification among elastin-derived peptides emphasizes that the specific sequence context determines whether a peptide functions as a directional chemoattractant, a chemokinetic enhancer of random motility, or both, precluding the interchangeable use of different elastin peptide fragments in cell migration studies [1].

Chemokinesis Monocyte Migration Structure-Activity

VGVAPG Research Applications


ERC Signaling in Monocyte Chemotaxis

VGVAPG is the optimal tool for dissecting ERC-mediated chemotactic signaling pathways in monocytes and fibroblasts. Its optimal activity at approximately 10⁻⁸ M and the availability of specific anti-elastin antibodies for neutralization controls enable precise interrogation of receptor-mediated directional migration without off-target effects on other chemoattractant pathways [1]. Unlike fMLP, which recruits multiple leukocyte subtypes including neutrophils, VGVAPG provides cell-type selectivity, reducing experimental noise in mixed-cell population studies [1].

EBP-Dependent Invasion Mechanisms

For cancer biology studies examining the role of elastin peptides in tumor invasion and metastasis, VGVAPG is the appropriate choice when EBP-dependent signaling is the focus of investigation. Unlike VAPG, which lacks EBP binding capacity, VGVAPG engages the full complement of three receptors (EBP, galectin-3, and integrin αvβ3), enabling comprehensive analysis of the elastin receptor complex contribution to tumor cell migration, protease secretion, and invasion [1]. This receptor engagement profile also distinguishes VGVAPG from AGVPGLGVG, which fails to induce pro-invasive mediators in fibrosarcoma models [2].

Thrombosis & Platelet Function Modulation

VGVAPG is validated for thrombosis research as a defined molecular probe that recapitulates the antithrombotic activity of heterogeneous elastin digests. Its ability to reduce platelet coverage area by approximately 30% compared with scrambled peptide controls in perfusion assays, and to prolong arteriole occlusion time in vivo, establishes VGVAPG as a sequence-specific tool for investigating ERC-mediated regulation of platelet function and thrombus formation [1]. This application is particularly relevant for studies of cardiovascular disease where elastin degradation products may contribute to altered hemostasis.

Pure Chemotaxis Exclusion Assays

In cell migration assays where the distinction between directional chemotaxis and enhanced random motility (chemokinesis) is critical, VGVAPG is the appropriate selection among elastin-derived peptides. Unlike YGVG and GLVPG, which function as chemokinetic peptides, VGVAPG acts as a pure chemoattractant, enabling researchers to attribute observed migration responses specifically to directed movement along a concentration gradient rather than generalized motility enhancement [1]. This functional clarity is essential for studies mapping gradient-sensing mechanisms and directional persistence in migrating cells.

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